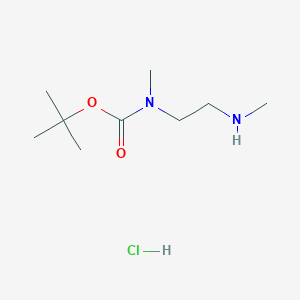

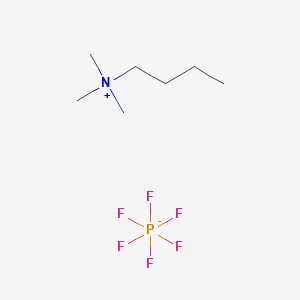

![molecular formula C22H48Cl2FeP2Pd+2 B6313428 Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99% CAS No. 215788-65-1](/img/structure/B6313428.png)

Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II), 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is used for palladium-catalyzed coupling reactions . It serves as a catalyst and is also employed in carbonylation reactions . Further, it is used in cross-coupling reaction and Suzuki reaction .

Synthesis Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is commercially available . It can be prepared by reacting dppf with a suitable nitrile complex of palladium dichloride .Molecular Structure Analysis

The molecular formula of “Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is C22H36Cl2FeP2Pd . The SMILES string is [Fe].Cl[Pd]Cl.CC©P([C]1[CH][CH][CH][CH]1)C©C.CC©P([C]2[CH][CH][CH][CH]2)C©C .Chemical Reactions Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is an effective catalyst for the cross-coupling reaction of sec-butylmagnesium chloride with bromobenzene, β-bromostyrene, and 2-bromopropene to give the corresponding sec-butyl derivatives in exceedingly high yields . It is also used as a catalyst in Suzuki-cross coupling reactions, which involve reaction of aromatic halides with methyliminodiacetic acid derivatives .Physical And Chemical Properties Analysis

“Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II)” is a reddish-brown solid . It is soluble in ether, THF, and benzene . The melting point is between 282-287 °C .科学的研究の応用

Catalysis in Organic Synthesis

This compound is widely used as a catalyst in various organic synthesis reactions due to its ability to facilitate bond formation between different types of molecules. For example:

- Borylation of Aryl Halides : It is employed in the borylation of aryl halides, leading to the formation of biaryls .

- Synthesis of Lactams : It aids in the synthesis of lactams through CO insertion .

- Formation of Medium-Ring Aryl Ethers : It is used for intramolecular coupling of an aryl halide with an alcohol to form medium-ring aryl ethers .

Pharmaceutical Applications

The compound’s catalytic properties are also leveraged in pharmaceutical research for:

- Deoxygenation Reactions : It catalyzes the deoxygenation of pyridine N-oxides, which is a valuable reaction in medicinal chemistry .

Advanced Material Production

In the field of materials science, this compound is utilized for:

- Palladium-Catalyzed P-C Bond Formation : It facilitates the formation of P-C bonds, which are crucial in creating advanced materials with specific properties .

Nuclear Magnetic Resonance (NMR) Spectroscopy

As an air-stable catalyst, it is useful in NMR spectroscopy for:

- Suzuki Coupling Reactions : It assists in challenging Suzuki coupling reactions that are often analyzed using NMR techniques .

Carbon-Carbon Coupling Reactions

This compound serves as an effective catalyst for various C-C coupling reactions such as:

- Buchwald-Hartwig Cross Coupling : It catalyzes the formation of C-N bonds, which are essential in creating complex organic compounds .

- Suzuki-Miyaura Coupling : It is suitable for Suzuki-Miyaura coupling, which is a widely used reaction for forming biaryl compounds .

Carbon-Nitrogen Coupling Reactions

It also catalyzes C-N coupling reactions, which are pivotal in synthesizing nitrogen-containing compounds:

作用機序

Target of Action

Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), also known as Pd(dppf)Cl2, primarily targets aromatic halides . These are organic compounds in which a halogen atom is attached to an sp2 hybridized carbon atom of an aromatic ring .

Mode of Action

Pd(dppf)Cl2 acts as a catalyst in various chemical reactions . It facilitates the interaction between aromatic halides and other reactants, leading to the formation of new chemical bonds . The presence of this compound significantly enhances the rate of these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Suzuki Cross-Coupling Reactions : This pathway involves the reaction of aromatic halides with boronic acids .

- Carbonylation Reactions : In these reactions, a carbonyl group is introduced into a molecule .

- Other Cross-Coupling Reactions : Pd(dppf)Cl2 is also used in Negishi, Sonogashira, Stille, and Heck reactions .

The downstream effects of these pathways depend on the specific reactants involved and can lead to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of Pd(dppf)Cl2’s action is the formation of new chemical bonds, leading to the synthesis of various organic compounds . On a molecular level, it facilitates the breaking and forming of bonds in the reactant molecules . On a cellular level, the effects would depend on the specific compounds synthesized as a result of its catalytic action.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIELJTKAPFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48Cl2FeP2Pd+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium (II) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5S)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, 97%](/img/structure/B6313377.png)

![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97%](/img/structure/B6313378.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 98%](/img/structure/B6313398.png)

![Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313412.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

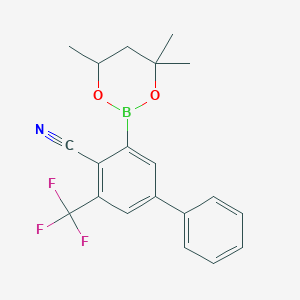

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)